molecular formula C9H13N5O6 B040506 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide CAS No. 123027-68-9

2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide

Cat. No. B040506
CAS RN: 123027-68-9
M. Wt: 287.23 g/mol
InChI Key: KRZNZWRVNMUIIE-BNMXECBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In

Scientific Research Applications

2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. This compound has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, this compound has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. This compound has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, this compound may have off-target effects that could limit its usefulness in certain applications.

Future Directions

There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of this compound as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of this compound. This could lead to more efficient and cost-effective methods for the production of this compound, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments and clinical applications.

Synthesis Methods

The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form this compound.

properties

CAS RN

123027-68-9

Molecular Formula

C9H13N5O6

Molecular Weight

287.23 g/mol

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide

InChI

InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1

InChI Key

KRZNZWRVNMUIIE-BNMXECBLSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O

SMILES

C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O

Other CAS RN

123027-68-9

synonyms

2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
2-BRTD
2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide

Origin of Product

United States

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